N-(4-oxo-4,5-dihidrotiaazol-2-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

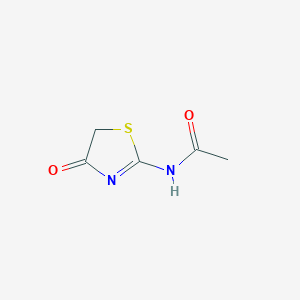

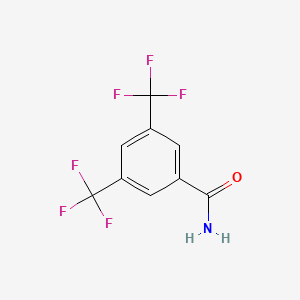

N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Diastereoselectiva en Química Medicinal

Este compuesto se utiliza en la síntesis diastereoselectiva de compuestos heterocíclicos, que son cruciales en la química medicinal. Sirve como material de partida para sintetizar nuevos compuestos tetrazólicos con un fragmento oxindol . Dichos compuestos tienen posibles aplicaciones terapéuticas debido a sus propiedades quirales, que pueden conducir a una terapia mejorada, farmacocinética más predecible y menor toxicidad .

Agentes Antimicrobianos y Antiproliferativos

Los derivados de N-(4-oxo-4,5-dihidrotiaazol-2-il)acetamida se han estudiado por sus actividades antimicrobianas contra especies bacterianas y fúngicas. También muestran promesa como agentes antiproliferativos, particularmente contra líneas celulares de cáncer de mama como MCF7 . Esto destaca la importancia del compuesto en el desarrollo de nuevos tratamientos para infecciones microbianas y cáncer.

Investigación Antiviral

El compuesto ha sido parte de estudios sobre actividades antivirales. Aunque los detalles específicos de estos estudios no se proporcionan en los resultados de la búsqueda, la mención del estudio antiviral indica su posible aplicación en este campo .

Evaluación Citotóxica para el Tratamiento del Cáncer

Se han sintetizado y evaluado derivados de this compound por sus efectos citotóxicos. Estos estudios son cruciales para comprender el potencial del compuesto como un agente antitubulina, que puede ser significativo en las estrategias de tratamiento del cáncer .

Exploración de Rutas de Síntesis

La investigación sobre las rutas de síntesis de this compound proporciona información valiosa sobre las propiedades químicas del compuesto y las posibles modificaciones. Este conocimiento es esencial para adaptar el compuesto a aplicaciones científicas específicas.

Estudios de Acoplamiento Molecular

Los estudios de acoplamiento molecular que involucran derivados de this compound ayudan a predecir los modos de unión y las afinidades de estos compuestos a varios objetivos biológicos. Dichos estudios son fundamentales en el diseño racional de fármacos y pueden conducir al desarrollo de nuevos fármacos con mayor eficacia y menores efectos secundarios .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include n-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide, have been reported to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .

Biochemical Pathways

Thiazole derivatives have been reported to affect a variety of biochemical pathways, often resulting in downstream effects such as changes in cellular function .

Result of Action

Thiazole derivatives have been reported to have a variety of effects at the molecular and cellular level, often related to their interaction with their targets .

Análisis Bioquímico

Biochemical Properties

N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states. Additionally, N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide can bind to proteins involved in signal transduction pathways, affecting their conformation and activity .

Cellular Effects

The effects of N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and apoptosis. By modulating these pathways, N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress .

Molecular Mechanism

At the molecular level, N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. This binding can lead to changes in gene expression, either by promoting or inhibiting the transcription of certain genes. Additionally, N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide can result in sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide can exhibit toxic effects, including oxidative damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .

Metabolic Pathways

N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide is involved in several metabolic pathways. It can interact with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting cellular energy production. Additionally, N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide can influence the levels of key metabolites, such as ATP and NADH, by altering their synthesis and degradation rates .

Transport and Distribution

The transport and distribution of N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites. N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide can accumulate in certain cellular compartments, such as the mitochondria and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide can be localized to the mitochondria, where it influences mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, affecting gene expression and DNA repair processes .

Propiedades

IUPAC Name |

N-(4-oxo-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-3(8)6-5-7-4(9)2-10-5/h2H2,1H3,(H,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZDYCXOHDYRHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337188 |

Source

|

| Record name | N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37641-15-9 |

Source

|

| Record name | N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)